4-(4-Ethylaminopyrimidin-6-yloxy)aniline
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Overview
Description
4-(4-Ethylaminopyrimidin-6-yloxy)aniline is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylaminopyrimidin-6-yloxy)aniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method involves the reaction of 2,4,5-trichloropyrimidine with 4-(2-methoxyethoxy)aniline in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures . This reaction yields the desired product with high regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylaminopyrimidin-6-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N,N-diisopropylethylamine (DIPEA) in isopropanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(4-Ethylaminopyrimidin-6-yloxy)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Ethylaminopyrimidin-6-yloxy)aniline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyaniline: Similar structure but with an ethoxy group instead of an ethylamino group.
4-(2-Methoxyethoxy)aniline: Contains a methoxyethoxy group instead of an ethylamino group.
Uniqueness
4-(4-Ethylaminopyrimidin-6-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ethylamino group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry .
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
6-(4-aminophenoxy)-N-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C12H14N4O/c1-2-14-11-7-12(16-8-15-11)17-10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,16) |
InChI Key |
OOHRWXLMADKIES-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NC=N1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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